molecular formula C19H24N4O2 B2492342 N-(3,5-dimethylphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034561-04-9

N-(3,5-dimethylphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2492342
CAS No.: 2034561-04-9
M. Wt: 340.427
InChI Key: FWFSJHMZMWIJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of novel therapeutics. This molecule integrates a piperidine carboxamide core, a structural motif frequently found in compounds that interact with G-protein coupled receptors (GPCRs), including opioid receptors . The scaffold's versatility allows researchers to investigate its potential as a modulator of various biological targets. The presence of the 2-methylpyrimidin-4-yloxy group is a key feature, as pyrimidine derivatives are known to play critical roles in drug discovery, often contributing to favorable binding interactions and pharmacokinetic properties . This compound is designed for research applications only. Its primary value lies in its use as a building block or a reference standard in high-throughput screening assays to identify new lead compounds. Researchers can utilize it to study structure-activity relationships (SAR), helping to optimize potency and selectivity for specific targets . Potential research avenues include the development of treatments for neurological disorders, given the historical context of similar piperidine and piperazine-containing molecules in central nervous system (CNS) drug discovery . Strictly for research purposes, this product is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-9-14(2)11-16(10-13)22-19(24)23-8-4-5-17(12-23)25-18-6-7-20-15(3)21-18/h6-7,9-11,17H,4-5,8,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFSJHMZMWIJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCCC(C2)OC3=NC(=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound with a molecular formula of C19H24N4O2 and a molecular weight of 340.427 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The compound's structure can be represented as follows:

N 3 5 dimethylphenyl 3 2 methylpyrimidin 4 yl oxy piperidine 1 carboxamide\text{N 3 5 dimethylphenyl 3 2 methylpyrimidin 4 yl oxy piperidine 1 carboxamide}

This structure features a piperidine ring, which is known for its versatility in drug design, combined with a dimethylphenyl group and a pyrimidine derivative.

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of anaplastic lymphoma kinase (ALK), a target in various cancers. In high-throughput screening assays, it exhibited an IC50 value of 0.174 μM against ALK, demonstrating significant potency compared to other compounds in the same class . The structural analysis via X-ray crystallography revealed that the compound adopts a unique conformation that allows it to effectively bind to the ALK kinase domain.

Neuropharmacological Effects

The compound has also shown promise as a dopamine reuptake inhibitor. In behavioral studies conducted on mice, derivatives of piperidine carboxamides demonstrated analgesic effects and improved locomotor activity without inducing hyperactivity . The onset of analgesia was rapid, with peak effects observed within 90 minutes post-administration, indicating its potential utility in pain management therapies.

Antimicrobial Activity

In vitro evaluations have indicated that piperidine derivatives possess diverse antimicrobial profiles. The synthesized derivatives showed comparable or superior activity against both Gram-positive and Gram-negative bacteria when compared to their parent compounds . This suggests that modifications to the piperidine structure can enhance antimicrobial efficacy.

Case Studies and Experimental Data

  • Dopamine Reuptake Inhibition : In a study assessing various piperidine derivatives, this compound exhibited significant inhibition of dopamine reuptake, contributing to its analgesic properties. The study utilized standard behavioral tests to measure locomotor activity and pain relief in animal models .
  • Anticancer Activity : A detailed structure-activity relationship (SAR) study focused on optimizing the left and right sides of the molecule led to improved potency against ALK. The findings suggest that specific substitutions on the piperidine ring can enhance binding affinity and selectivity towards cancer-related targets .

Data Table

Biological Activity Effect IC50 Value Reference
ALK InhibitionPotent0.174 μM
Dopamine Reuptake InhibitionSignificant-
Antimicrobial ActivityDiverse Profile-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Feature N-(3,5-Dimethylphenyl)-3-((2-Methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide Compound A (N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide)
Core Structure Piperidine with pyrimidinyloxy substituent Naphthalene with hydroxyl group
Anilide Substituent 3,5-Dimethylphenyl 3,5-Dimethylphenyl
Key Functional Groups Carboxamide, methylpyrimidine Carboxamide, hydroxynaphthalene
Reported Bioactivity Not explicitly reported in available literature PET inhibition (IC50 ~10 µM) in spinach chloroplasts
Lipophilicity (Predicted) High (due to methylpyrimidine and piperidine) Moderate (hydroxyl group reduces lipophilicity)
Key Observations:

Substituent Positioning : Both compounds feature a 3,5-dimethylphenyl group, which is critical for bioactivity in Compound A. The meta-substitution pattern enhances steric and electronic compatibility with target sites, such as photosystem II (PSII) in PET inhibition .

Electron-Withdrawing vs. Donating Effects: Compound A’s hydroxyl group on naphthalene introduces electron-withdrawing properties, enhancing PET inhibition.

Lipophilicity : The piperidine-pyrimidine core of the target compound likely increases lipophilicity compared to Compound A’s naphthalene-hydroxyl scaffold. This could improve membrane permeability but may reduce solubility.

Comparison with Fluorinated Analogues

Fluorinated derivatives, such as N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (Compound B ), also show PET inhibition (IC50 ~10 µM) . Key differences include:

  • Electron Effects : Fluorine’s strong electron-withdrawing nature in Compound B enhances PET inhibition compared to the methyl groups in the target compound.
  • Steric Impact : The 3,5-dimethylphenyl group in the target compound provides steric bulk, which may hinder binding in some targets but improve stability.

SAR (Structure-Activity Relationship) Insights

  • Anilide Ring Substituents : Both 3,5-dimethyl and 3,5-difluoro substitutions optimize activity in PET inhibitors, suggesting that para-substitution is less favorable .
  • Core Flexibility : The rigid naphthalene core in Compound A may restrict conformational flexibility, whereas the piperidine-pyrimidine core in the target compound could allow adaptive binding to diverse targets.

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